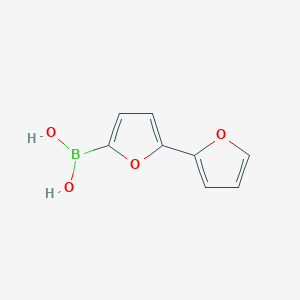
5-(2-Furyl)-2-furylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Furyl)-2-furylboronic acid is an organoboron compound that features two furan rings attached to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)-2-furylboronic acid typically involves the reaction of 2-furylboronic acid with a furan derivative under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where 2-furylboronic acid reacts with a halogenated furan compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-(2-Furyl)-2-furylboronic acid undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
5-(2-Furyl)-2-furylboronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The primary mechanism of action for 5-(2-Furyl)-2-furylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate facilitates the transfer of the furan group to a palladium catalyst, enabling the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the Suzuki-Miyaura coupling reaction .
Comparison with Similar Compounds
Similar Compounds
- 2-Furylboronic acid
- 5-Formylfuran-2-boronic acid
- 2,5-Furandicarboxylic acid
Comparison
5-(2-Furyl)-2-furylboronic acid is unique due to the presence of two furan rings, which enhances its reactivity and versatility in chemical reactions compared to compounds with a single furan ring. This dual furan structure allows for more complex molecular architectures and broader applications in synthetic chemistry .
Properties
Molecular Formula |
C8H7BO4 |
|---|---|
Molecular Weight |
177.95 g/mol |
IUPAC Name |
[5-(furan-2-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C8H7BO4/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5,10-11H |
InChI Key |
WWMMNBBWDBVWJJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)C2=CC=CO2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-](/img/structure/B13413310.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol](/img/structure/B13413312.png)
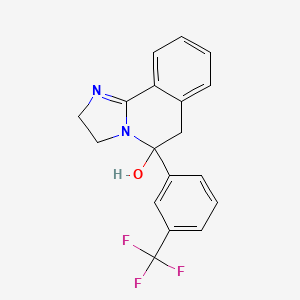
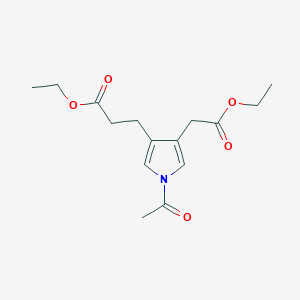
![4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid](/img/structure/B13413330.png)
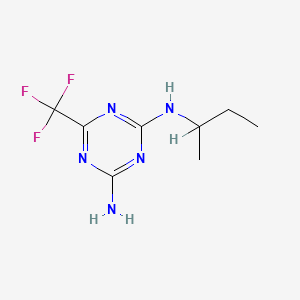

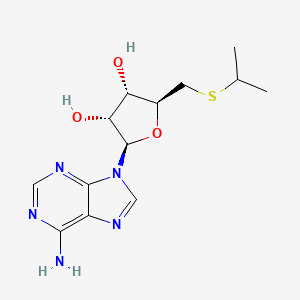
![3-[3-(trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate](/img/structure/B13413379.png)
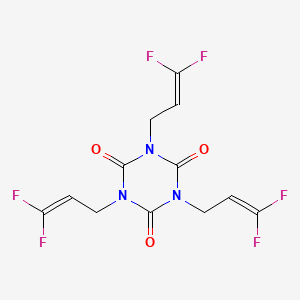
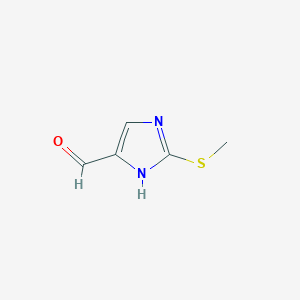
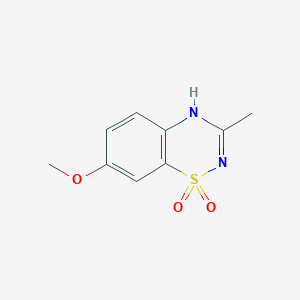
![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B13413410.png)

